
(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol: is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones with benzaldehydes in ethanol under basic conditions to form chalcones. These chalcones are then reacted with thiosemicarbazide in dry ethanol containing sodium hydroxide to afford pyrazolin-N-thioamides. Further reactions with various ketones yield the desired compound .
Industrial Production Methods: Large-scale synthesis of similar compounds often involves optimizing reaction conditions to improve yield and reduce costs. For instance, using acetonitrile as a solvent instead of 1,4-dioxane and replacing expensive catalysts with more affordable alternatives like copper(I) oxide .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole or pyrazole rings, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is used to study the interactions of triazole and pyrazole derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions .
Comparaison Avec Des Composés Similaires
(1-Benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound also contains a triazole ring and has been studied for its cytotoxic activity against various cancer cell lines.
4-Azido-1,2,3-triazoles: These compounds are structurally similar and are used in the synthesis of various heterocyclic compounds.
Uniqueness: The unique combination of triazole and pyrazole rings in (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H9N5O |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
(2-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H9N5O/c1-12-10-4-6(11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9) |
Clé InChI |
NZGVQRDSODXSSX-UHFFFAOYSA-N |
SMILES canonique |
CN1N=CC(=N1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


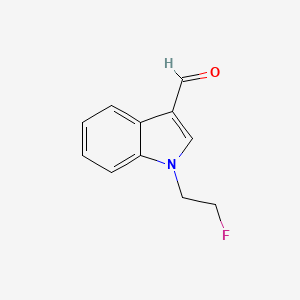
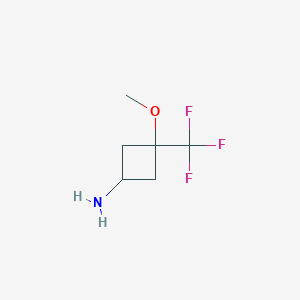

![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)

![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
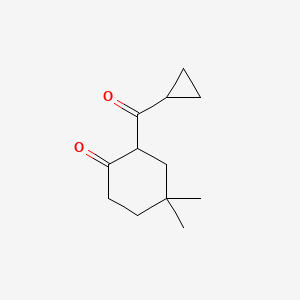
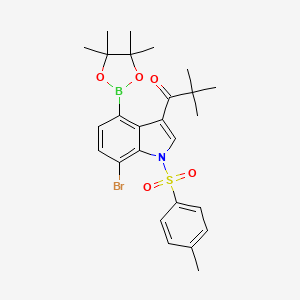
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)

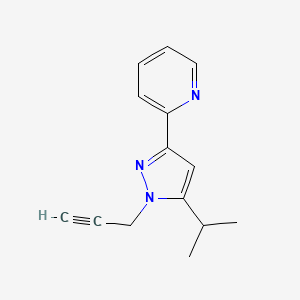
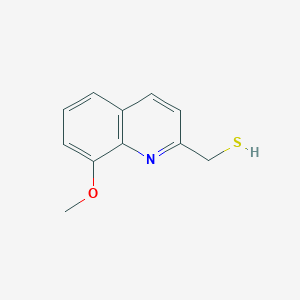
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)

